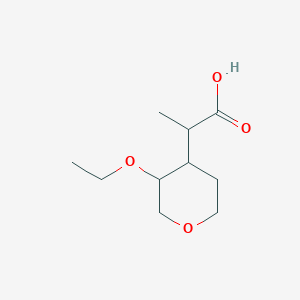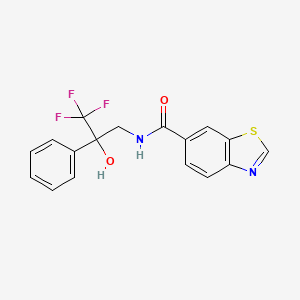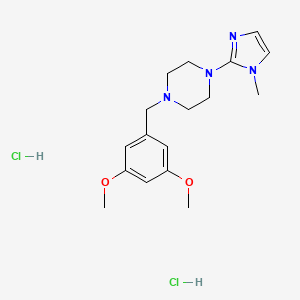![molecular formula C13H13N5 B2405486 3-[[3-(トリアゾール-2-イル)アゼチジン-1-イル]メチル]ベンゾニトリル CAS No. 2415531-68-7](/img/structure/B2405486.png)
3-[[3-(トリアゾール-2-イル)アゼチジン-1-イル]メチル]ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a triazole ring, an azetidine ring, and a benzonitrile group, making it a unique structure with diverse chemical properties.
科学的研究の応用
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
It’s known that 1,2,3-triazoles, a core structure in this compound, have broad applications in drug discovery . They have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Mode of Action
The anticancer activity of molecules with a 1,2,3-triazole core is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, antifungal, antiviral, and anticonvulsant effects .
準備方法
The synthesis of 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through an azide-alkyne cycloaddition reaction, often referred to as "click chemistry".
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The triazole and azetidine rings are then coupled with a benzonitrile derivative under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
化学反応の分析
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring but differ in their additional functional groups and overall structure.
Azetidine Derivatives: Compounds with azetidine rings but different substituents can have varying biological activities and chemical properties.
Benzonitrile Derivatives: These compounds have the benzonitrile group but may lack the triazole or azetidine rings, leading to different reactivity and applications.
The uniqueness of 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.
特性
IUPAC Name |
3-[[3-(triazol-2-yl)azetidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-7-11-2-1-3-12(6-11)8-17-9-13(10-17)18-15-4-5-16-18/h1-6,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRAZORPPVIUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2405403.png)
![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)

![N-(2-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2405411.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)
![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)

![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)

![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
